molecular formula C21H20ClFN4OS B2410239 N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216838-72-0

N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2410239
CAS RN: 1216838-72-0
M. Wt: 430.93
InChI Key: CVLABBPMKNSYLN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, has a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Cancer Applications

The compound has been evaluated for its antitumor potential . For instance, Yurttas et al. developed a similar compound and evaluated its antitumor potential against two different cancer cell lines .

Anti-Inflammatory Applications

Imidazole derivatives have shown anti-inflammatory properties . In autoimmune diseases, a similar compound has been found to suppress the production of inflammatory cytokines and reduce disease severity in animal models of rheumatoid arthritis and multiple sclerosis.

Anti-Microbial Applications

Imidazole derivatives have demonstrated antimicrobial properties . They have been used in clinical treatments to combat infectious diseases .

Anti-Tubercular Applications

Imidazole derivatives have shown anti-tubercular properties . They have been used in the treatment of tuberculosis .

Anti-Protozoal Applications

Imidazole derivatives have demonstrated anti-protozoal properties . They have been used in the treatment of protozoal infections .

Quorum Sensing Inhibition

Inhibition of quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations, has attracted the attention of antibacterial drug discovery research . Pharmacological inhibition of these systems provides a promising strategy as an antibiotic-adjuvant to reduce bacterial virulence .

Anti-Ulcer Applications

Imidazole derivatives have shown anti-ulcer properties . They have been used in the treatment of ulcers .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target. For example, some imidazole derivatives have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards of a specific imidazole derivative would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives, they continue to be an area of active research for the development of new drugs . Future directions may include the synthesis of new imidazole derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

4-fluoro-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS.ClH/c1-15-3-8-18-19(13-15)28-21(24-18)26(11-2-10-25-12-9-23-14-25)20(27)16-4-6-17(22)7-5-16;/h3-9,12-14H,2,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLABBPMKNSYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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